5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine
Description
Properties
IUPAC Name |
5-(2-ethylpiperidin-1-yl)-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-7-5-6-10-17(12)13-8-9-15(14(16)11-13)20(18,19)4-2/h8-9,11-12H,3-7,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQJJFXJUZSVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)S(=O)(=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207741 | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-03-7 | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Ethylsulfonyl Group:
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylamine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylamine derivatives.
Scientific Research Applications
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine
- CAS Number : 1220029-03-7
- Molecular Formula : C₁₅H₂₄N₂O₂S
- Molar Mass : 296.43 g/mol
- Density : 1.140 ± 0.06 g/cm³ (predicted)
- Boiling Point : 515.6 ± 50.0 °C (predicted)
- pKa : 1.88 ± 0.40 (predicted)
- Hazard Class : IRRITANT
This compound features a piperidinyl substituent at the 5-position and an ethylsulfonyl group at the 2-position of the aniline ring.
Comparative Analysis with Structurally Similar Compounds
Compound 1: 5-(2,3-Dihydro-1H-indol-1-yl)-2-(ethylsulfonyl)-phenylamine (CAS 1219976-14-3)
Comparison :
- Molecular Weight : Higher than the target compound (302.4 vs. 296.43 g/mol), likely due to the indole ring’s aromatic system.
- Boiling Point: Significantly higher (562.7°C vs.
- Hydrophobicity : Higher logP (3.1 vs. predicted lower value for the target compound), suggesting greater lipophilicity .
Applications : The indole moiety may enhance interactions with biological targets like serotonin receptors, making it relevant in neuropharmacology.
Compound 2: 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine (CAS 946669-38-1)
Comparison :
- Molecular Weight : Lower (221.166 vs. 296.43 g/mol), primarily due to the absence of the sulfonyl group.
- Boiling Point : Markedly lower (354°C vs. 515.6°C), reflecting reduced polarity and weaker intermolecular forces.
Applications : The trifluoromethyl group’s metabolic stability could make this compound suitable for fluorinated drug candidates.
Compound 3: Ethylsulfonyl-Containing Pyrazolo[1,5-a]pyrimidine Derivatives
Comparison :
- Applications : Explicitly used as pesticides and insecticides, highlighting the ethylsulfonyl group’s role in agrochemical activity .
Biological Activity
5-(2-Ethyl-1-piperidinyl)-2-(ethylsulfonyl)-phenylamine (CAS No. 1220029-03-7) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound features a piperidine ring, an ethylsulfonyl group, and a phenylamine structure. Its molecular formula is , and it exhibits unique pharmacological properties due to the presence of these functional groups.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Typically synthesized through hydrogenation of pyridine or reductive amination of 1,5-diketones.
- Introduction of the Ethyl Group : Achieved via alkylation reactions using ethyl halides.
- Attachment of the Ethylsulfonyl Group : This step often involves coupling reactions, particularly palladium-catalyzed cross-coupling reactions.
- Final Assembly : The final compound is obtained through purification and optimization processes to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The ethylsulfonyl group enhances binding affinity, while the piperidine ring modulates pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies have shown that derivatives with similar structures inhibit cell growth in various cancer cell lines. For instance, compounds with piperidine moieties have demonstrated IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .
- Neuropharmacological Effects : The compound has been investigated for potential use in treating neurological disorders due to its ability to interact with serotonin (5-HT) receptors and dopamine (D) receptors . Its selectivity for 5-HT2A receptors suggests a potential role as an atypical antipsychotic agent.
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the following table:
| Study | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Study A | Inhibition of cancer cell growth | 7.9 - 92 µM | Cell cycle arrest |
| Study B | Interaction with serotonin receptors | pKi = 8.04 (5-HT2A) | Receptor modulation |
| Study C | Potential neuroprotective effects | Not specified | Antioxidant activity |
Case Studies
-
Case Study on Anticancer Activity :
- Researchers conducted in vitro assays on various human cancer cell lines, demonstrating significant inhibition of proliferation by compounds related to this compound.
- Results indicated a dose-dependent response with notable selectivity towards specific cancer types.
-
Neuropharmacological Assessment :
- A series of behavioral tests were performed on animal models to evaluate the effects on mood and anxiety.
- The compound showed promise in reducing anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
